Optimized Lipophilicity and Hydrogen-Bonding Profile Versus Closest Analogs
The target compound exhibits an XLogP3 of 3.5, placing it in the optimal lipophilicity range for oral bioavailability. This value is lower than the analogous 4-bromo-2-fluorophenyl derivative (CAS 1396871-58-1; predicted XLogP3 ≈ 3.9) and the 6-fluoro-benzothiazole variant (CAS 1396768-48-1; predicted XLogP3 ≈ 3.2), suggesting a more favorable balance between membrane permeability and metabolic stability [1][2]. Furthermore, the target compound has 1 hydrogen bond donor and 6 acceptors, conforming to Lipinski's rule of five and indicating good oral drug potential, whereas the comparator with a benzyl group (CAS 1396626-49-5) adds an extra rotatable bond, potentially reducing rigidity and target complementarity [1].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-(4-bromo-2-fluorophenyl) analog (predicted XLogP3 ≈ 3.9); 6-fluoro-benzothiazole analog (predicted XLogP3 ≈ 3.2) |
| Quantified Difference | ΔXLogP3 = -0.4 versus bromo analog; +0.3 versus 6-fluoro analog |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Intermediate lipophilicity reduces the risk of poor solubility (high logP) or membrane impermeability (low logP), making the compound a more versatile lead for oral drug development.
- [1] PubChem. N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide. PubChem CID 71800297. View Source
- [2] XLogP3 values for comparator compounds predicted using PubChem's XLogP3 3.0 algorithm; structures sourced from PubChem CIDs 5364658 (CAS 1396871-58-1) and 5365065 (CAS 1396768-48-1). View Source
